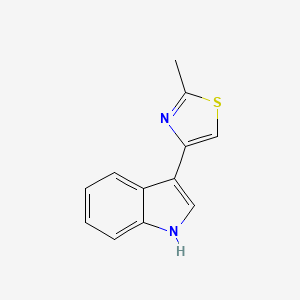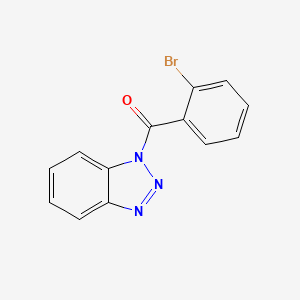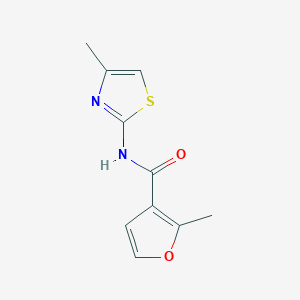
N-(3-chloro-4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This drug works by inhibiting the activity of Janus kinase (JAK), an enzyme that plays a key role in the signaling pathways of cytokines and growth factors.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea works by inhibiting the activity of JAK, an enzyme that plays a key role in the signaling pathways of cytokines and growth factors. By blocking the activity of JAK, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, this drug can also affect the function of immune cells, such as T cells and B cells, and alter the production of cytokines and chemokines. This compound has also been shown to have an impact on bone metabolism, which may be relevant for the treatment of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea for lab experiments is its specificity for JAK inhibition. This allows researchers to study the specific role of JAK in various cellular processes and disease models. However, one limitation of this drug is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea. One area of interest is the development of more selective JAK inhibitors that can target specific isoforms of the enzyme. Another direction is the investigation of the long-term safety and efficacy of this compound in patients with autoimmune diseases. Finally, there is interest in exploring the potential use of JAK inhibitors in other disease contexts, such as cancer and infectious diseases.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea involves several steps, starting from the reaction of 3-chloro-4-fluoroaniline with 2-methyl-2-propen-1-ol to form an intermediate product. This intermediate is then treated with thiourea and a base to form the final product. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, this drug has been shown to effectively reduce inflammation and joint damage in animal models of rheumatoid arthritis. Clinical trials have also demonstrated its efficacy in reducing symptoms and improving physical function in patients with rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-methylprop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2S/c1-7(2)6-14-11(16)15-8-3-4-10(13)9(12)5-8/h3-5H,1,6H2,2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUHRABPDNMTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B5862346.png)

![2-[(4-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5862375.png)
![ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate](/img/structure/B5862379.png)
![4-[4-(2-furoyl)-1-piperazinyl]aniline](/img/structure/B5862382.png)

![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)






![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)